1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines a thiophene ring with a triazole ring Thiophene is a five-membered ring containing sulfur, while triazole is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of Triazole Ring:
Coupling of Thiophene and Triazole: The final step involves coupling the thiophene derivative with the triazole ring under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Both the thiophene and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones .
Scientific Research Applications
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(Thiophen-3-yl)ethyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c9-8-5-12(11-10-8)3-1-7-2-4-13-6-7/h2,4-6H,1,3,9H2 |
InChI Key |
FQTJZFUXRNZQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCN2C=C(N=N2)N |
Origin of Product |
United States |
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